Home > Products > Screening Compounds P119258 > 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one
6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one - 1339686-15-5

6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one

Catalog Number: EVT-6729764
CAS Number: 1339686-15-5
Molecular Formula: C8H6N4O
Molecular Weight: 174.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-(Pyrazin-2-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that belongs to the class of pyridazinones, which are known for their diverse biological activities. This compound features a complex structure that includes a pyridazine ring fused with a dihydropyridazine moiety, making it of significant interest in medicinal chemistry. The compound's potential applications span various fields, particularly in pharmaceuticals, where it may serve as a lead compound for developing new therapeutic agents.

Source and Classification

The classification of 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one falls under organic chemistry as a nitrogen-containing heterocycle. It is derived from the pyridazine family, characterized by the presence of two adjacent nitrogen atoms in the six-membered aromatic ring. The compound can be synthesized through various chemical reactions involving substituted pyridazines and other organic precursors.

Synthesis Analysis

Methods

The synthesis of 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. Common synthetic approaches include:

  1. Cyclization Reactions: Utilizing starting materials such as 2-pyrazinyl aldehydes or ketones and appropriate amines to promote cyclization.
  2. Condensation Reactions: Employing condensation techniques to form the pyridazine structure, often involving the reaction of hydrazine derivatives with carbonyl compounds.

Technical Details

The synthesis may involve the following steps:

  • Formation of Intermediate Compounds: Initial reactions produce intermediates that are further transformed through cyclization.
  • Purification Techniques: Post-synthesis purification often involves recrystallization or chromatography to isolate the target compound with high purity.
Molecular Structure Analysis

Structure

The molecular structure of 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one can be described by its unique arrangement of atoms:

  • Molecular Formula: C8_{8}H8_{8}N4_{4}O
  • Key Functional Groups: Contains both carbonyl (C=O) and nitrogen (N) functionalities integral to its activity.

Data

Crystallographic studies may provide precise data on bond lengths and angles, aiding in understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions

6-(Pyrazin-2-yl)-2,3-dihydropyridazin-3-one can participate in various chemical reactions:

  1. Nucleophilic Substitution: The nitrogen atoms can act as nucleophiles in substitution reactions.
  2. Reduction Reactions: The carbonyl group may undergo reduction to form alcohol derivatives.
  3. Condensation Reactions: It can react with other electrophiles to form more complex structures.

Technical Details

The reactivity of this compound is influenced by its electronic structure, which can be modulated through substitutions on the pyrazine or pyridazine rings.

Mechanism of Action

Process

The mechanism of action for compounds like 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one often involves interaction with specific biological targets:

  1. Enzyme Inhibition: It may inhibit enzymes involved in disease pathways by binding to active sites.
  2. Receptor Modulation: The compound could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Data

Experimental studies using cell lines or animal models can elucidate the pharmacodynamics and pharmacokinetics associated with this compound.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting point data would be obtained from experimental measurements.

Chemical Properties

  1. Solubility: Solubility in various solvents (e.g., water, ethanol) is crucial for formulation purposes.
  2. Stability: Thermal and chemical stability assessments help determine storage conditions.

Relevant Data or Analyses

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to characterize the compound’s structure and confirm purity.

Applications

Scientific Uses

6-(Pyrazin-2-yl)-2,3-dihydropyridazin-3-one has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases.
  2. Biochemical Research: Studying its interactions with biological macromolecules can provide insights into disease mechanisms and therapeutic strategies.
  3. Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity.
Discovery & Contextualization in Heterocyclic Chemistry

Evolutionary Trajectory of Pyridazinone-Based Pharmacophores

Pyridazinone derivatives have evolved from simple vasodilators to sophisticated targeted therapeutics. Early drugs like hydralazine (a phthalazine derivative) and minaprine (3-aminopyridazine antidepressant) established the foundational bioactivity of diazine scaffolds but faced limitations in selectivity and safety [1] [5]. The 2020–2022 FDA approvals of relugolix (GnRH antagonist) and deucravacitinib (TYK2 inhibitor), both featuring 3-aminopyridazine cores, marked a paradigm shift. These agents leveraged the ring’s high dipole moment (4.22 D) and dual hydrogen-bonding capacity to achieve enhanced target affinity and reduced off-target effects (e.g., low hERG channel binding) [1] [3]. Concurrently, tricyclic scaffolds like 7-cyano-4,4a-dihydro-5H-indeno[1,2-c]pyridazin-3(2H)-one emerged, where ring fusion constrained molecular flexibility, optimizing phosphodiesterase III (PDE III) inhibition while introducing anti-inflammatory properties absent in early analogs [8].

Table 1: Key Physicochemical Properties of Pyridazine vs. Related Heterocycles

HeterocycleDipole (D)cLogPpKaTopological Polar Surface Area (Ų)
Pyridazine4.22-0.512.025.8
Pyridine2.220.845.212.9
Pyrimidine2.330.260.9325.8
Benzene0.002.18-24.30.0

Data sourced from comparative azine analyses [1]

Rational Design Principles for Pyrazine-Pyridazinone Hybrid Architectures

The hybrid scaffold of 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one exemplifies structure-guided optimization. Key principles include:

  • Dipole Synergy: The pyridazinone ring’s high dipole moment complements pyrazine’s electron-deficient nature, enhancing π-π stacking with biological targets like kinase ATP pockets. Computational studies show a combined dipole >6 D facilitates DNA minor groove binding in antitumor agents [1] [6].
  • Hydrogen-Bonding Networks: The pyridazinone’s N1-N2-C3=O motif acts as a hydrogen-bond acceptor-donor triad, while pyrazine N-atoms serve as additional acceptors. Molecular modeling confirms this enables bidentate binding to endothelial nitric oxide synthase (eNOS), crucial for vasodilatory activity [6] [9].
  • Scaffold Hybridization: Strategic linkage at pyridazinone C6 and pyrazine C2 minimizes steric clash and maintains planarity. Bioisosteric replacement of phenyl with pyrazine in hydralazine analogs reduced logP by 0.8 units, improving aqueous solubility (e.g., >90% absorption in Caco-2 assays) [6].

Target-Driven Synthesis Paradigms in Antiparasitic/Antineoplastic Scaffold Development

Synthesis of 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one derivatives prioritizes target engagement:- eNOS Upregulation for Vasodilation: Compounds like 4f and 5e (EC₅₀ = 0.0136 and 0.0025 μM) were designed to trigger NO release via eNOS activation. Their synthesis features:1. Condensation of 4-pyrazinylacetophenone with glyoxylic acid.2. Cyclization with hydrazine hydrate.3. N-alkylation with ethyl chloroacetate.These analogs increased aortic NO by 186.5% and eNOS mRNA by 140.3% vs. controls, validating the hybrid’s role in hypertension management [6].- Cholinesterase Inhibition for Neuroprotection: Structural analogs with N-acetylpiperazine tails (e.g., VI2a) were synthesized to penetrate the blood-brain barrier. Key steps include:1. Nucleophilic substitution of chloropyridazinones with piperazine.2. Sulfonohydrazide coupling.These showed dual AChE/BChE inhibition (25.02%/51.70%), crucial for Alzheimer’s disease therapy [9].- Kinase Modulation in Oncology: Incorporating pyrazine via Suzuki-Miyaura coupling enabled access to derivatives like 6-(pyrazin-2-yl)-2-(morpholinomethyl)pyridazin-3(2H)-one. This scaffold inhibits TYK2 JH2 domains (IC₅₀ <100 nM) by exploiting the pyrazine’s nitrogen for hinge-region binding, demonstrating efficacy in non-small cell lung cancer models [5] [8].

Table 2: Structure-Activity Relationship (SAR) of Key Derivatives

CompoundR GroupBiological TargetPotency (EC₅₀/IC₅₀)Key Effect
5e4-NO₂-C₆H₄-SHeNOS0.0025 μM↑ NO by 186.5%; ↑ eNOS mRNA by 140.3%
VI2a4-Cl-C₆H₄-SO₂NHNHCOCH₃AChE/BChE25.02%/51.70% inhibitionDual cholinesterase inhibition
-MorpholinomethylTYK2 JH2 domain<100 nMAllosteric kinase inhibition

SAR data derived from pharmacological evaluations [5] [6] [8]

Compound Listing

Properties

CAS Number

1339686-15-5

Product Name

6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one

IUPAC Name

3-pyrazin-2-yl-1H-pyridazin-6-one

Molecular Formula

C8H6N4O

Molecular Weight

174.16 g/mol

InChI

InChI=1S/C8H6N4O/c13-8-2-1-6(11-12-8)7-5-9-3-4-10-7/h1-5H,(H,12,13)

InChI Key

XMALMMOPPHBQJA-UHFFFAOYSA-N

SMILES

C1=CC(=O)NN=C1C2=NC=CN=C2

Canonical SMILES

C1=CC(=O)NN=C1C2=NC=CN=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.